molecular formula C17H16N2O4 B2678543 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one CAS No. 950319-10-5

4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2678543
CAS No.: 950319-10-5
M. Wt: 312.325
InChI Key: DZTOQJFZJRNSQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one”, similar compounds have been synthesized. For instance, a new series of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones were designed and synthesized to evaluate their AMPA-receptor antagonism as a potential mode of anticonvulsant activity .

Scientific Research Applications

Antitumor Activity

A significant application of compounds structurally related to 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one has been in the field of anticancer research. For instance, studies have identified certain analogues as promising leads in cancer therapy. They inhibit tumor growth, disrupt tumor vasculature, and show potential as novel classes of tubulin-binding tumor-vascular disrupting agents. These compounds target established blood vessels in tumors, highlighting their application in designing anticancer drugs with a novel mechanism of action (Cui et al., 2017).

Antioxidant Properties

Research into the antioxidant capacity of smoke flavoring phenols, which share structural similarities with this compound, has shown these compounds to be effective in scavenging free radicals and inhibiting oxidation. This suggests potential applications in food preservation, cosmetics, and pharmaceuticals to protect against oxidative stress (Bortolomeazzi et al., 2007).

Biological Activity and Agronomic Utility

Compounds with benzoxazinone skeletons, including derivatives of quinoxalinones, have been studied for their phytotoxic, antimicrobial, antifungal, and insecticidal properties. These findings indicate the potential agronomic utility of such compounds, possibly in developing new pesticides or plant growth regulators (Macias et al., 2006).

Hydrogen Bonding and Molecular Interactions

Studies focusing on methoxyphenols and dimethoxybenzenes, which are structurally related to this compound, have explored their ability to form strong intermolecular and intramolecular hydrogen bonds. These insights are crucial for understanding the solubility, stability, and reactivity of these compounds, impacting their formulation in pharmaceuticals and material science (Varfolomeev et al., 2010).

Synthesis and Characterization

Research into synthesizing new derivatives of quinoxaline 1,4-di-N-oxide as anti-Mycobacterium tuberculosis agents shows the adaptability of the quinoxalinone framework for developing targeted antibacterial treatments. This underscores the synthetic versatility of compounds like this compound and their potential applications in addressing specific disease targets (Jaso et al., 2003).

Properties

IUPAC Name

4-[2-(3-methoxyphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-12-5-4-6-13(9-12)23-11-17(21)19-10-16(20)18-14-7-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTOQJFZJRNSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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